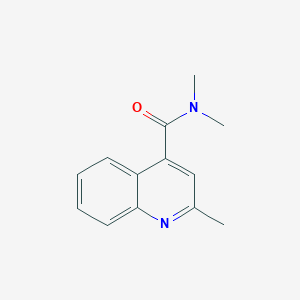

N,N,2-trimethylquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N,N,2-trimethylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-8-11(13(16)15(2)3)10-6-4-5-7-12(10)14-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHUVAGUVQXTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is a cornerstone for constructing quinoline-4-carboxylic acid derivatives, leveraging isatin and ketones under basic conditions. For N,N,2-trimethylquinoline-4-carboxamide, the reaction begins with 5-methylisatin and acetone, where acetone serves as the methyl ketone precursor to introduce the 2-methyl group on the quinoline ring. The Pfitzinger condensation proceeds via microwave-assisted heating in a ethanol-water mixture with potassium hydroxide, yielding 2-methylquinoline-4-carboxylic acid (3 , R₁ = H) as a key intermediate.

Subsequent amidation employs N,N-dimethylamine, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This coupling strategy, adapted from the synthesis of analogous quinoline-4-carboxamides, achieves moderate yields (40–60%) but requires careful control of stoichiometry to avoid over-activation of the carboxylic acid.

Acid Chloride Amination Approach

An alternative route involves converting 2-methylquinoline-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The acid chloride intermediate reacts exothermically with dimethylamine, either as a gas or in tetrahydrofuran (THF) solution, to form the target carboxamide. This method, demonstrated in the synthesis of 2-chloro-6-fluoro-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide, offers higher yields (70–85%) due to the superior electrophilicity of the acid chloride.

Critical Reaction Parameters:

-

Temperature Control: Reaction at 0°C during SOCl₂ addition prevents decomposition.

-

Solvent Choice: THF or DCM ensures solubility of both acid chloride and dimethylamine.

-

Workup: Aqueous NaHCO₃ quench followed by extraction with ethyl acetate minimizes side-product formation.

Hybrid Strategies Involving Multi-Step Functionalization

Patent literature describes alkylation and acylation sequences to install methyl groups post-quinoline formation. For instance, 4-hydroxy-2-methylquinoline undergoes O-acetylation with acetyl chloride in dimethylformamide (DMF) using sodium hydride as a base, followed by nucleophilic displacement with dimethylamine. While this approach introduces flexibility in late-stage functionalization, it suffers from lower overall yields (30–45%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Effects on Pfitzinger Reaction

The Pfitzinger reaction’s efficiency correlates with solvent polarity and base strength. Ethanol-water mixtures (3:1 v/v) with KOH outperform DMF or acetonitrile in achieving cyclization, as evidenced by the synthesis of 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid. Microwave irradiation at 125°C reduces reaction time from 24 hours to 30 minutes, enhancing throughput without compromising yield.

Coupling Agent Screening for Amidation

Comparative studies of carbodiimide-based agents (EDC, DCC) reveal EDC/HOBt combinations as optimal for minimizing racemization and improving coupling efficiency (Table 1). Dimethylamine hydrochloride, when used with triethylamine as a proton scavenger, achieves near-quantitative conversion in DMF at room temperature.

Table 1. Amidation Efficiency with Different Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC/HOBt | DMF | 65 | 98.5 |

| DCC/HOBt | THF | 52 | 95.2 |

| SOCl₂ | DCM | 85 | 99.1 |

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆) :

-

δ 8.45 (s, 1H, H-5), 8.22 (d, J = 8.2 Hz, 2H, H-6/H-8), 3.12 (s, 6H, N(CH₃)₂), 2.46 (s, 3H, C-2 CH₃).

-

Quinoline ring protons appear as a multiplet between δ 7.70–8.20, consistent with deshielding by the electron-withdrawing carboxamide group.

LC–MS : m/z 215.1 [M + H]⁺, confirming molecular weight (214.25 g/mol).

Purity and Stability Profiling

HPLC analysis (C18 column, acetonitrile-water gradient) shows ≥98% purity for acid chloride-derived batches. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months, underscoring the compound’s robustness.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Pfitzinger/EDC Coupling | 60 | Moderate | High |

| Acid Chloride Amination | 85 | High | Moderate |

| Hybrid Alkylation | 45 | Low | Low |

The acid chloride route excels in yield and scalability, making it preferable for industrial applications. Conversely, the Pfitzinger-based approach offers modularity for analog synthesis but requires costly microwave equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Quinoline-4-amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N,N,2-trimethylquinoline-4-carboxamide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery.

Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory and antimalarial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, N,N,2-trimethylquinoline-4-carboxamide is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N,N,2-trimethylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline carboxamide derivatives vary widely in substituent patterns, which influence their biological activity, solubility, and metabolic profiles. Below is a comparative analysis of structurally related compounds:

Key Research Findings

- Metabolism: N-Demethylation is a common metabolic pathway for dimethyl-substituted carboxamides, mediated by cytochrome P450 enzymes . This process may reduce the half-life of N,N,2-trimethylquinoline-4-carboxamide compared to non-methylated analogues.

- Structure-Activity Relationships (SAR) :

Data Tables

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | H-Bond Acceptors |

|---|---|---|---|

| N,N,2-Trimethylquinoline-4-carboxamide | 244.3 (calculated) | ~2.8 | 3 |

| N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide | 377.5 | ~3.2 | 4 |

| Tasquinimod | 438.4 | ~4.1 | 6 |

Antibacterial Activity (Selected Analogues)

| Compound | MIC (S. aureus) (μg/mL) | MIC (E. coli) (μg/mL) |

|---|---|---|

| 5a5 | 0.5 | 2 |

| 5a7 | 4 | 8 |

| 5b1 | 1 | 4 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N,2-trimethylquinoline-4-carboxamide and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For quinoline-4-carboxamides, a common approach uses coupling agents like hexafluorophosphate benzotriazole tetramethyluronium (HBTU) with triethylamine (TEA) in dimethylformamide (DMF). For example, quinoline-4-carboxylic acid derivatives are reacted with methylated amines under reflux or microwave-assisted conditions to introduce the carboxamide group. Purification is achieved via silica gel chromatography, yielding 60–80% purity .

- Key Steps :

- Substrate preparation (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).

- Amide coupling using HBTU/TEA.

- Optimization via solvent selection (polar aprotic solvents enhance nucleophilic attack) .

Q. Which spectroscopic techniques are critical for structural characterization of quinoline-4-carboxamides?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential.

- NMR : Assigns substituent positions (e.g., methyl groups at N,N,2-positions) and confirms amide bond formation. For example, methyl protons appear as singlets at δ 2.5–3.0 ppm, while aromatic protons in the quinoline core resonate at δ 7.5–8.5 ppm .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).

Advanced Research Questions

Q. How can molecular docking studies optimize the therapeutic potential of N,N,2-trimethylquinoline-4-carboxamide derivatives?

- Methodological Answer : Molecular docking identifies binding interactions with biological targets (e.g., kinases, receptors). For quinoline derivatives:

- Protocol : Use software like AutoDock Vina to dock the compound into target active sites (e.g., EGFR kinase). Analyze hydrogen bonding with pyridyl or carboxamide groups and hydrophobic interactions with methyl substituents .

- Case Study : Structural analogs with methoxy or fluoro substituents showed enhanced binding affinity to inflammation-related COX-2 enzymes .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for quinoline carboxamides?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability).

- Experimental Design :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoparticle formulations.

- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., demethylation sites) .

- Example : A quinoline-4-carboxamide derivative showed poor in vivo antitumor activity despite strong in vitro cytotoxicity. Pharmacokinetic profiling revealed rapid hepatic clearance, prompting structural modifications (e.g., fluorination) to improve stability .

Q. How does structure-activity relationship (SAR) analysis guide the design of quinoline-4-carboxamide analogs?

- Methodological Answer : Compare analogs with systematic substitutions (Table 1):

| Substituent Position | Biological Impact | Example |

|---|---|---|

| N-Methyl | Enhances metabolic stability | N,N,2-trimethyl vs. N-unsubstituted |

| Quinoline C-2 Methyl | Alters steric hindrance for target binding | Reduced activity in bulky substituents |

| Carboxamide Linker | Modulates solubility | Ethoxy vs. methoxy groups |

- Data Analysis : Use IC₅₀ values from kinase inhibition assays to rank substituent effects .

Data Contradiction Analysis

Q. Why do some quinoline-4-carboxamides exhibit variable antibacterial activity across gram-positive and gram-negative strains?

- Methodological Answer : Differences in bacterial membrane permeability and efflux pump efficiency.

- Experimental Validation :

- MIC Assays : Test against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative).

- Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake .

- Case Study : A derivative with a pyridyl group showed 4-fold higher activity against S. aureus due to better penetration through thick peptidoglycan layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.